Methyl 4-{[({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate
Description
Methyl 4-{[({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group at the 5-position and a sulfanyl-acetyl-amino benzoate ester at the 2-position.
The structural complexity of this compound arises from the integration of multiple functional groups:
- A 1,3,4-thiadiazole ring, known for its electron-deficient nature and ability to participate in hydrogen bonding.
- A 4-methoxybenzylsulfanyl substituent, contributing electron-donating methoxy groups that enhance solubility and modulate electronic properties.
- A methyl benzoate ester, which influences lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S3/c1-26-16-9-3-13(4-10-16)11-28-19-22-23-20(30-19)29-12-17(24)21-15-7-5-14(6-8-15)18(25)27-2/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWWUHSWRCYQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate involves multiple steps, typically starting with the preparation of the 1,3,4-thiadiazole ringSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Oxidation Reactions
The compound is susceptible to oxidation at multiple sites:
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Thiadiazole ring : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/neutral conditions modify the sulfur atoms, forming sulfoxides or sulfones.
-
Sulfanyl groups (-S-) : Oxidation converts these to sulfonic acids (-SO₃H) under strong oxidative conditions .
Example Reaction Pathway :
Reduction Reactions
The ester group and thiadiazole moiety participate in reduction:
-
Ester to alcohol : Lithium aluminum hydride (LiAlH₄) reduces the methyl ester to a primary alcohol.
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Thiadiazole ring : Catalytic hydrogenation (H₂/Pd-C) opens the ring, yielding hydrazine derivatives .
Key Data :
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| LiAlH₄ (1.5 equiv) | 4-{[...]amino}benzyl alcohol | Anhydrous ether, 0°C | 65% |
| H₂ (1 atm)/Pd-C | Hydrazine-linked disulfide | Ethanol, 25°C, 12h | 72% |
Nucleophilic Substitution
The 4-methoxybenzyl group undergoes substitution with amines or thiols under basic conditions:
-
Aromatic substitution : Electron-rich nucleophiles replace the methoxy group at the benzyl position .
Mechanism :
Hydrolysis Reactions
Controlled hydrolysis targets the ester and amide bonds:
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Ester hydrolysis : Aqueous NaOH converts the methyl ester to a carboxylic acid .
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Amide cleavage : Concentrated HCl at reflux breaks the acetyl-amino bond.
Experimental Results :
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | 2M NaOH, 70°C | 4-{[...]amino}benzoic acid | 88% |
| Amide cleavage | 6M HCl, reflux | 5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol | 76% |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) occur at the aryl bromide intermediate derived from bromination of the methoxybenzyl group .
Optimized Protocol :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃
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Solvent : DMF/H₂O (4:1)
Thermal Decomposition
At temperatures >200°C, the compound degrades via:
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Thiadiazole ring cleavage : Releases sulfur oxides (SOₓ) and nitrogen gas (N₂).
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Decarboxylation : Loss of CO₂ from the benzoate moiety.
Photochemical Reactions
UV irradiation (254 nm) induces:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including methyl 4-{[({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate. Research indicates that compounds with thiadiazole structures exhibit significant activity against various bacterial strains and fungi.
Case Study: Antimicrobial Screening
A study conducted by researchers synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Another Thiadiazole Derivative | 64 | Escherichia coli |
Potential Therapeutic Uses
Beyond its antimicrobial properties, this compound has been investigated for other therapeutic applications:
- Anticancer Activity : Thiadiazole derivatives have shown potential in inhibiting cancer cell proliferation. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Preliminary research indicates that certain thiadiazole compounds can modulate inflammatory pathways. Further studies are needed to confirm the anti-inflammatory efficacy of this specific derivative.
Mechanism of Action
The mechanism of action of Methyl 4-{[({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound’s thiadiazole ring and sulfanyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives
Key Insights:
The 1-naphthylmethyl substituent introduces extended π-conjugation, which may enhance interactions with hydrophobic protein pockets .
The 4-phenoxyphenyl group in balances steric bulk with moderate flexibility, facilitating both solubility and target engagement .
Physicochemical Properties :
- The 4-chlorobenzyl analog () exhibits a predicted collision cross-section (CCS) of 197.7 Ų for [M+H]+, indicative of a compact molecular conformation. This contrasts with bulkier analogs, which likely have higher CCS values due to increased surface area .
Biological Implications :
- Thiadiazole derivatives with 4-methoxybenzyl groups are hypothesized to exhibit improved pharmacokinetic profiles due to enhanced solubility, whereas 4-chlorobenzyl analogs may display stronger membrane permeability due to lipophilicity .
- The 1-naphthylmethyl variant () could exhibit prolonged biological half-life due to reduced metabolic degradation of its bulky aromatic group .
Biological Activity
Methyl 4-{[({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate is a complex compound featuring a thiadiazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structure and Properties
The compound consists of a methyl ester linked to a benzoate group and incorporates a 1,3,4-thiadiazole ring. The presence of the thiadiazole structure is significant as it is associated with various biological activities.
Antimicrobial Activity
Thiadiazole derivatives, including those similar to this compound, have demonstrated considerable antimicrobial properties. Studies indicate that compounds containing the thiadiazole ring can effectively inhibit bacterial growth and exhibit antifungal activity. For instance, the compound's structural components enhance its ability to interact with microbial targets, leading to effective inhibition of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent research highlights the potential of thiadiazole derivatives as anticancer agents. This compound has shown promising cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxicity of this compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited an IC50 value of approximately 0.52 µg/mL against A549 cells, suggesting significant anticancer activity .
| Cell Line | IC50 Value (µg/mL) | Activity |
|---|---|---|
| MCF-7 | 0.28 | High |
| A549 | 0.52 | Moderate |
This data underscores the potential of thiadiazole derivatives in cancer treatment strategies.
Anti-inflammatory Properties
Thiadiazoles are also recognized for their anti-inflammatory effects. Research indicates that compounds with this structure can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the modulation of signaling pathways related to inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiadiazole derivatives. Variations in substituents on the thiadiazole ring significantly influence their biological efficacy. For example, the presence of electron-withdrawing groups can enhance anticancer activity by improving binding affinity to target proteins involved in tumor growth .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 4-{[({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate, and what are the critical reaction conditions?
- Methodology : The compound can be synthesized via multi-step reactions involving thiadiazole ring formation, sulfanyl group introduction, and coupling with the benzoate moiety. Key steps include:
Thiadiazole Core Synthesis : React 4-methoxybenzyl thiol with 1,3,4-thiadiazole precursors under basic conditions (e.g., KOH/ethanol) to introduce the sulfanyl group .
Acetylation and Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the thiadiazole-sulfanyl-acetyl group to the 4-aminobenzoate ester .
- Critical Conditions : Maintain anhydrous conditions during coupling to prevent hydrolysis. Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) .
Q. How can researchers confirm the structural integrity of this compound, particularly the thiadiazole ring and sulfanyl substituents?
- Methodology :
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent positions (e.g., C–S bond lengths ~1.75–1.80 Å for sulfanyl groups) .
- NMR Spectroscopy : Use H NMR to verify aromatic protons (δ 7.2–8.1 ppm for benzoate) and methoxy groups (δ 3.8–4.0 ppm). C NMR should show carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] expected ~500–550 Da) .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Guidance :
- Hazard Data : While specific toxicity data for this compound may be limited (e.g., no acute toxicity reported in ), assume potential irritancy due to sulfanyl/thiadiazole moieties .
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of fine powders. Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the compound’s stability during long-term storage or in biological assays?
- Methodology :
- Degradation Pathways : Thiadiazole rings and ester groups are prone to hydrolysis. Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Formulation Strategies : Lyophilize the compound with cryoprotectants (e.g., trehalose) or dissolve in DMSO (sterile-filtered) for biological assays to minimize solvent interactions .
Q. What strategies can resolve contradictory bioactivity data observed across different studies (e.g., antimicrobial vs. anticancer activity)?
- Methodology :
- Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays, doxorubicin for cytotoxicity) to calibrate activity thresholds .
- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., replacing the methoxybenzyl group with halogenated variants) to isolate pharmacophores responsible for specific activities .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., dihydrofolate reductase for antimicrobial activity). Focus on sulfanyl and thiadiazole groups as hydrogen bond donors/acceptors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., water, 310 K) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
